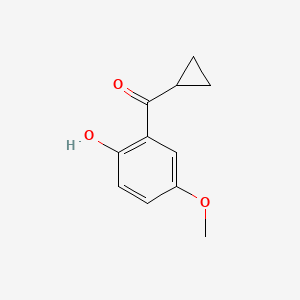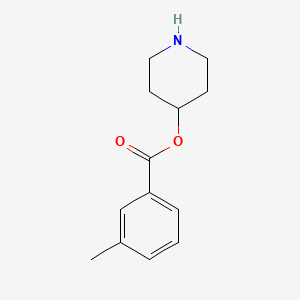
N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features an acetyl group, a bromo substituent, and a methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.
Introduction of the Phenyl Ring: The phenyl ring with the desired substituents (acetyl, bromo, and methoxy groups) can be introduced through a series of electrophilic aromatic substitution reactions.
Coupling Reaction: The final step involves coupling the thiazole ring with the substituted phenyl ring using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups, such as the bromo substituent.
Substitution: The bromo substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may result in the removal of the bromo substituent.
Aplicaciones Científicas De Investigación
N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide can be compared with other similar compounds, such as:
N-(6-acetyl-2-chloro-3-methoxyphenyl)-1,3-thiazole-2-carboxamide: This compound has a chloro substituent instead of a bromo substituent, which may affect its reactivity and biological activity.
N-(6-acetyl-2-bromo-3-ethoxyphenyl)-1,3-thiazole-2-carboxamide: The ethoxy group in place of the methoxy group can influence the compound’s solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
923289-31-0 |
|---|---|
Fórmula molecular |
C13H11BrN2O3S |
Peso molecular |
355.21 g/mol |
Nombre IUPAC |
N-(6-acetyl-2-bromo-3-methoxyphenyl)-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C13H11BrN2O3S/c1-7(17)8-3-4-9(19-2)10(14)11(8)16-12(18)13-15-5-6-20-13/h3-6H,1-2H3,(H,16,18) |
Clave InChI |
CYCMSZDHXCJYQU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=C(C=C1)OC)Br)NC(=O)C2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14192003.png)
methyl]-](/img/structure/B14192007.png)

![4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14192015.png)
![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)

![Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]-](/img/structure/B14192040.png)

![Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14192058.png)
![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)


